
5F-203 full chemical name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5F-203

Cat. No.: B056418 Get Quote

An In-depth Technical Guide to 5F-203

Core Compound Details
Full Chemical Name: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole[1][2]

Alternative Names: 4-(5-fluoro-2-benzothiazolyl)-2-methyl-benzenamine[3][4], NSC-703786[1]

[2][3][4][5][6]

Chemical Structure:

Molecular Formula: C₁₄H₁₁FN₂S[2][3][4][6]

Molecular Weight: 258.31 g/mol [1][2][6]

CAS Number: 260443-89-8[1][2][3][5][6]

SMILES:Cc1c(N)ccc(-c2nc3cc(F)ccc3s2)c1[5]

Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of 5F-203 has been evaluated against a panel of human cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
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Cell Line Cancer Type IC₅₀ (µM) Reference

MCF-7 Breast Cancer < 1 [1]

MDA-MB-468 Breast Cancer < 1 [1]

IGROV-1 Ovarian Cancer Sensitive [3]

SKOV-3 Ovarian Cancer Resistant [3]

KM12 Colorectal Cancer > 10 [1]

HCC2998 Colorectal Cancer > 10 [1]

Note: The terms GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) and IC₅₀

are often used in whole-cell assays to describe the compound's potency.[7]

Signaling Pathway
5F-203 is a potent antitumor agent that functions as a ligand for the aryl hydrocarbon receptor

(AhR).[2][3][7] Its mechanism of action involves the activation of the AhR signaling pathway,

leading to downstream events that culminate in cancer cell death.

Upon entering a sensitive cancer cell, 5F-203 binds to the cytosolic AhR. This ligand-receptor

complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator

(ARNT). The resulting heterodimer binds to xenobiotic responsive elements (XREs) in the

promoter regions of target genes, notably cytochrome P450 1A1 (CYP1A1).[8]

The induction of CYP1A1 expression is a critical step, as this enzyme metabolizes 5F-203 into

reactive intermediates that form DNA adducts.[3][4][6][8] The accumulation of DNA damage

leads to cell cycle arrest, primarily at the G1 and S phases.[2]

Furthermore, 5F-203 induces oxidative stress by increasing the levels of reactive oxygen

species (ROS).[4][7] This elevation in ROS activates stress-responsive mitogen-activated

protein kinase (MAPK) pathways, including JNK, ERK, and p38.[4][6][7] The sustained

activation of these pathways, coupled with extensive DNA damage, ultimately triggers

apoptosis.[7] In resistant cancer cells, this signaling cascade is not effectively activated.[3]
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Signaling cascade of 5F-203 in sensitive cancer cells.
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Experimental Protocols
Cytotoxicity Assay (Real-Time)
This protocol outlines a method for the real-time analysis of 5F-203-induced cell death using a

fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide (PI).

Materials:

Cancer cell lines of interest

Complete cell culture medium

Opaque-walled 96-well assay plates

5F-203 stock solution (e.g., 10 mM in DMSO)

SYTOX Green (e.g., 100 µM working solution) or Propidium Iodide (1 mg/mL stock)

Vehicle control (e.g., DMSO)

Time-lapse fluorescence microscope with an environmentally controlled chamber

Procedure:

Seed cells at the desired density in an opaque-walled 96-well plate. Allow cells to adhere

overnight.

Prepare serial dilutions of 5F-203 in complete culture medium.

Add a viability marker to the culture medium. For example, add SYTOX Green to a final

concentration of 100-150 nM or PI to a final concentration of 1 µg/mL.[8]

Remove the old medium from the cells and add the medium containing the various

concentrations of 5F-203 and the viability marker. Include vehicle-only wells as a negative

control.

Place the plate in a time-lapse fluorescence microscope equipped with a 37°C and 5% CO₂

chamber.
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Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 1-2 hours)

for the duration of the experiment (e.g., 48-72 hours).

Analyze the images by counting the number of fluorescent (dead) cells and the total number

of cells over time to determine the rate and extent of cell death at each concentration.

CYP1A1 Activity (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is used to measure the enzymatic activity

of CYP1A1 induced by 5F-203.

Materials:

Cells treated with 5F-203 or vehicle control

EROD reaction buffer (e.g., 50 mM Sodium Phosphate buffer, pH 8.0)

7-Ethoxyresorufin (ER) stock solution (e.g., 2 mM in DMSO)

NADPH regenerating system or NADPH stock solution

Resorufin standard solution (for calibration curve)

Fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm)

Procedure:

Culture and treat cells with the desired concentrations of 5F-203 for a specified period (e.g.,

24 hours) to induce CYP1A1 expression.

After treatment, wash the cells with PBS and lyse them or prepare microsomal fractions.

Alternatively, the assay can be performed on intact cells.

Prepare a resorufin standard curve in the reaction buffer to quantify the product.

In a 96-well plate, add the cell lysate or microsomes.

Initiate the reaction by adding a reaction mixture containing the EROD reaction buffer and 7-

ethoxyresorufin (final concentration typically ≤ 2.5 µM).[6]
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Start the enzymatic reaction by adding NADPH.

Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader.

The rate of resorufin production is proportional to the CYP1A1 activity.

Calculate the specific activity (e.g., pmol of resorufin/min/mg of protein) by normalizing the

reaction rate to the total protein concentration in each sample and using the resorufin

standard curve.

Quantitative Real-Time RT-PCR for CYP1A1 Expression
This protocol is for quantifying the change in mRNA expression of CYP1A1 following treatment

with 5F-203.

Materials:

Cells treated with 5F-203 or vehicle control

RNA extraction kit

Reverse transcriptase kit for cDNA synthesis

qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

SYBR Green or other fluorescent qPCR master mix

Real-time PCR instrument

Procedure:

RNA Extraction: Treat cells with 5F-203 or vehicle for the desired time. Harvest the cells and

extract total RNA using a commercial kit according to the manufacturer's instructions. Assess

RNA quality and quantity.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcriptase kit.
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qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each

sample, include the qPCR master mix, forward and reverse primers for the gene of interest

(CYP1A1) or the housekeeping gene, and the diluted cDNA template.

Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal

cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing,

and extension).

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative

expression of CYP1A1 mRNA using the ΔΔCt method, normalizing the CYP1A1 Ct values to

the housekeeping gene Ct values and comparing the treated samples to the vehicle control.

An increase in relative quantity indicates induction of gene expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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full-chemical-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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